molecular formula C6H12N2 B3347943 3,3-Dimethyl-2,4-dihydropyrrol-5-amine CAS No. 147770-45-4

3,3-Dimethyl-2,4-dihydropyrrol-5-amine

Cat. No.: B3347943
CAS No.: 147770-45-4
M. Wt: 112.17 g/mol
InChI Key: MNNRROMROMAXDR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dihydropyrrol-5-amine is an organic compound with the molecular formula C6H12N2 It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the third position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3,3-dimethyl-2,4-dihydropyrrol-5-one.

    Reduction: Formation of 3,3-dimethylpyrrolidine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2,4-dihydropyrrol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as a ligand for certain enzymes or receptors, modulating their function and triggering specific biochemical pathways.

Comparison with Similar Compounds

  • 3,3-Dimethylpyrrolidine
  • 2,4-Dimethylpyrrolidine
  • 3,3-Dimethyl-2,4-dihydropyrrol-5-one

Uniqueness: 3,3-Dimethyl-2,4-dihydropyrrol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydropyrrol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNRROMROMAXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,4-dihydropyrrol-5-amine
Reactant of Route 2
3,3-Dimethyl-2,4-dihydropyrrol-5-amine
Reactant of Route 3
3,3-Dimethyl-2,4-dihydropyrrol-5-amine
Reactant of Route 4
3,3-Dimethyl-2,4-dihydropyrrol-5-amine
Reactant of Route 5
3,3-Dimethyl-2,4-dihydropyrrol-5-amine
Reactant of Route 6
3,3-Dimethyl-2,4-dihydropyrrol-5-amine

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